Journal Name:Food Chemistry
Journal ISSN:0308-8146
IF:9.231
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405857/description
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:1862
Publishing Cycle:Semimonthly
OA or Not:Not
Evaluation of the 5-ethynyl-1,3,3-trimethyl-3H-indole ligand for molecular materials applications
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-06 , DOI: 10.1071/ch23069
The modification of conjugated organic compounds with organometallic moieties allows the modulation of the electronic and optoelectronic properties of such compounds and lends them to a variety of material applications. The organometallic complexes [M(Cp′)(L)n] (M = Ru or Fe; Cp′ = cyclopentadiene (Cp) or pentamethylcyclopentadiene (Cp*); (L)n = (PPh3)2 or 1,2-bi(diphenylphosphino)ethane (dppe)) and [M(L)n] (M = Ru; (L)n = (dppe)2 or (P(OEt)3)4; or M = Pt; (L)n = (PEt3)2, (PPh3)2 or tricyclohexylphosphine, (PCy3)2) modified with a 5-ethynyl-1,3,3-trimethyl-3H-indole ligand were prepared and characterised by NMR spectroscopy, IR and single-crystal X-ray diffraction. Cyclic voltammetry and IR spectroelectrochemistry of the ruthenium systems showed a single-electron oxidation localised over the M–C≡C–aryl moiety. The N-heteroatom of the indole ligand showed Lewis base properties and was able to extract a proton from a vinylidene intermediate as well as coordinate to CuI. Examples from the wire-like compounds were also studied by single-molecule break junction experiments but molecular junction formation was not observed. This is most likely attributable to the binding characteristics of the substituted terminal indole groups used here to the gold contacts.
Detail
A holistic approach towards a generalizable machine learning predictor of cell penetrating peptides
Food Chemistry ( IF 9.231 ) Pub Date: 2023-06-21 , DOI: 10.1071/ch22247
The development of machine learning (ML) predictors does not necessarily require the employment of expansive classifiers and complex feature encoding schemes to achieve the highest accuracy scores. It rather requires data pre-processing, feature optimization, and robust evaluation to ensure consistent results and generalizability. Herein, we describe a multi-stage process to develop a reliable ML predictor of cell penetrating peptides (CPPs). We emphasize the challenges of: (i) the generation of representative datasets with all required pre-processing procedures; (ii) comprehensive and exclusive encoding of peptides using their amino acid composition; (iii) obtaining an optimized feature set using a simple classifier (support vector machine, SVM); (iv) ensuring consistent results; and (v) verifying generalizability at the highest achievable accuracy scores. Two peptide sub-spaces were used to generate the negative examples, which are required, along with the known CPPs, to train the classifier. These included: (i) randomly generated peptides with all amino acid types being equally represented and (ii) extracted peptides from receptor proteins. Results indicated that the randomly generated dataset performed perfectly well within its own peptide sub-space, while it poorly generalized to the other sub-space. Conversely, the dataset extracted from receptor proteins, while achieving lower accuracies, showed a perfect generalizability to the other peptide sub-space. We combined the qualities of these two datasets by utilizing the average of their predictions within our ultimate framework. This functional ML predictor, WLVCPP, and associated software and datasets can be downloaded from https://github.com/BahaaIsmail/WLVCPP.
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Australian chemistry and drug discovery towards the development of antimalarials †
Food Chemistry ( IF 9.231 ) Pub Date: 2022-09-02 , DOI: 10.1071/ch22141
Malaria, a disease caused by the Plasmodium parasite, accounts for more than 450 000 deaths annually. The devastating impact of this disease is compounded by the emergence or risk of widespread resistance to current antimalarial drugs, underscoring the need to develop new therapies. Australian scientists are at the forefront of fundamental, clinical and surveillance research, and have made significant contributions to advancing the field of malaria research. A significant component of this research has been directed toward the development of new antimalarial therapies. This perspective summarises the recent endeavours by Australian researchers in chemistry and drug discovery sciences in the identification and development of new antimalarial therapies in the global challenge to treat and eliminate malaria.
Detail
‘Renovation of old drugs’ – can peptide drug conjugates lead the post-ADC era?
Food Chemistry ( IF 9.231 ) Pub Date: 2023-06-30 , DOI: 10.1071/ch22252
Peptide–drug conjugates (PDCs) are an emerging targeted therapeutic drug following on from the relative success of antibody–drug conjugates (ADCs). In this class, peptides are used to target payload molecules at the disease sites, thereby reducing toxicity and improving the physicochemical properties of the payload. A PDC is composed of three parts: peptide, linker and toxin molecule, and in this structure, the selection of the target in addition to the affinity and stability of the peptide are the keys to the success of PDCs. Since the development of ADCs, drugs have undergone several updates – can PDCs leverage the experience and lessons learned from the development of ADCs over the years to achieve new success? This review presents a systematic introduction of each component of PDCs, as well as the characteristics of PDCs under investigation, with the prospect of PDC development to deepen understanding of their mechanism of action.
Detail
DNA-binding, multivalent interactions and phase separation in transcriptional activation
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-05 , DOI: 10.1071/ch22269
Transcription is an essential process in biology whereby gene-specific transcription factors target sites on DNA to recruit the basal transcription machinery that will produce messenger RNA (mRNA). It is a highly regulated multi-step process that involves many proteins and protein complexes. Transcription factors, the proteins that mark genes for activation, and other transcriptional regulators are highly enriched in low-complexity disordered regions, which are strongly linked to multivalent binding and phase separation. These disordered regions can form multivalent dynamic complexes that are essential for many aspects of transcription. Many of these proteins can phase separate in vitro and show evidence of phase separation in vivo. Whether these interactions represent biologically relevant phase separation in vivo is controversial. However, what these events do demonstrate is that many transcriptional proteins co-cluster with other factors in vivo, forming multivalent dynamic clusters that contribute to transcriptional events. We review some of these recently investigated events and consider how they contribute to our understanding of transcription.
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Nonlinear optics: from theory to applications, with a focus on the use of two-photon absorption in biology
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-12 , DOI: 10.1071/ch23015
The study of nonlinear optics in the 1960s attracted considerable attention from a theoretical standpoint, engendering many proposals for practical use of these new photonic effects. Among these suggestions, the development of efficient two-photon absorption (2PA) has attracted sustained interest due to its demonstrated (or potential) use in a broad range of applications that include optical data storage, optical limiting and nanofabrication. The use of 2PA in biological applications is particularly appealing. This is because 2PA offers several advantages for bio-oriented applications, such as intrinsic three-dimensional resolution, increased penetration depth in biological materials such as tissue and highly focused excitation at half-energy, leading to a decrease of auto-fluorescence and photodamage. In this Primer Review, we introduce the essential background theory needed for an understanding of the field, we describe the key experiments deployed to quantify material performance, we discuss the evolution of 2PA molecular design, and we summarise the state-of-the-art and the existing challenges in the use of 2PA in imaging, therapy and theranostics.
Detail
Directed chemical dimerisation enhances the antibacterial activity of the antimicrobial peptide MSI-78(4–20)
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-31 , DOI: 10.1071/ch23022
Antimicrobial resistance (AMR) is on the rise, leading to 700 000 deaths worldwide in 2020. Antimicrobial peptides (AMPs) are antibiotic agents that are active against multi-drug resistant pathogens and also have a reduced risk of AMR development. Previous studies have shown that dimerisation of the proline-rich antibacterial peptide (PrAMP) Chex1–Arg20 can enhance its antimicrobial activity while also reducing its toxicity. To determine if dimerisation via a simple disulfide bond can similarly improve other classes of AMPs, the α-helical cationic peptide MSI-78(4–20) was used as a model. The monomer alone, an S-carboxamidomethyl-capped N-terminal Cys–MSI-78(4–20) analogue and the disulfide-linked dimer were successfully synthesised and their antimicrobial activity and toxicity were determined. It was shown that dimerisation enhanced antimicrobial activity against the Gram-positive opportunistic pathogen Staphylococcus aureus ATCC 29213, the Gram-negative bacteria Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 47615. The peptides showed no significant haemolytic activity with red blood cells and only induced 50% lactate dehydrogenase (LDH) release in mammalian cells at the highest tested concentration, 15 µM. The MSI-78(4–20) dimer was less cytotoxic than the monomer and S-alkyl monomer. Together, the data support the strategy of AMP chemically directed dimerisation as a means of producing potentially more therapeutically useful antimicrobial agents.
Detail
Synthesis of hydrogels incorporating core–shell structured Fe 3 O 4 @ZIF-8 as bio-nanocomposite carriers for drug delivery
Food Chemistry ( IF 9.231 ) Pub Date: 2023-06-15 , DOI: 10.1071/ch22224
Due to its high porosity and excellent pH-sensitive breakdown, the zeolitic imidazolate framework-8 (ZIF-8) has been investigated as a drug delivery vehicle. To increase the magnetic property of ZIF-8 nanoparticles, Fe3O4 nanoparticles (Fe3O4 NPs) were encapsulated to form a core–shell structure (Fe3O4@ZIF-8). The core–shell particles were then incorporated into a hydrogel to increase biocompatibility. The Fe3O4@ZIF-8-incorporated hydrogel nanocomposite (Fe3O4@ZIF-8 hydrogel) was then studied for in vitro cytotoxicity for drug delivery applications. Transmission electron microscopy images confirmed the core–shell structure of the synthesized Fe3O4@ZIF-8 with a central Fe3O4 core and a shell of nano-sized ZIF-8. The specific surface area of the obtained Fe3O4@ZIF-8 was 821 m2 g–1 with a pore volume of 0.36 cm3 g–1. The effect of the prepared Fe3O4@ZIF-8 on cell viability (mouse fibroblast, L929 cell line) was investigated using an MTT (3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide) assay. The Fe3O4@ZIF-8 and pure ZIF-8 showed a 50% inhibitory concentration at 28.2 + 1.0 and 11.2 + 6.6 µg mL–1, respectively. A chitosan/pluronic F-127 hydrogel incorporating Fe3O4@ZIF-8 was successfully prepared and showed over 75% cell viability compared to the fresh culture medium. Overall results indicated the safety of using chitosan/pluronic F-127 vehicles containing Fe3O4@ZIF-8 as a carrier for drug delivery systems.
Detail
The synthesis and application of a colour-switch β-arylethenesulfonyl fluoride fluorescent probe in the detection of serum albumin
Food Chemistry ( IF 9.231 ) Pub Date: 2022-11-22 , DOI: 10.1071/ch22165
Proteins play a pivotal role in regulating important physiological processes and serve as important biomarkers for many diseases. Herein, we present a new strategy for bovine serum albumin (BSA) detection using a novel colour-switch fluorescent probe CPV-ESF ((E)-2-(4-((Z)-1-cyano-2-(4-(diethylamino)phenyl)vinyl)phenyl)ethene-1-sulfonyl fluoride). CPV-ESF reacts with nucleophilic amino acids of BSA via 1,4-Michael addition click chemistry to create a covalently linked CPV-ESF:BSA complex, which can be easily detected by a fluorescence colour-switch response. The sensing mechanism, sensitivity and selectivity of CPV-ESF for BSA detection as well as its application for cell imaging have been investigated.
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Exploring colorimetric detection of perfluorooctane sulfonate using micelle solubilised porphyrin †
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-14 , DOI: 10.1071/ch23061
The harmful pollutant perfluorooctane sulfonate (PFOS) is difficult to detect without extensive laboratory equipment used by trained personnel. Herein, we report the use of a micelle-encapsulated porphyrin host molecule as a rapid colorimetric indicator for PFOS and its anionic salts. A range of common commercially available surfactants were tested and optimised to encapsulate the hydrophobic highly pigmented porphyrin sensor molecule. This method was used for the detection of PFOS in aqueous solutions at concentrations as low as 3 ppm. Colour space RGB information was extracted from a mobile phone photograph and parameterised, allowing for threshold PFOS detection, demonstrating the applicability of this method as an easily accessible approach to inform an untrained user.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.50 221 Science Citation Index Science Citation Index Expanded Not
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